molecular formula C7H8BrNO2 B8515101 2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone

2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone

Cat. No.: B8515101
M. Wt: 218.05 g/mol
InChI Key: JGIDYHKKMDVKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone is an organic compound with the molecular formula C7H8BrNO2 It is a brominated derivative of ethanone, featuring a 3,5-dimethylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone typically involves the bromination of 1-(3,5-dimethylisoxazol-4-yl)ethanone. One common method includes the use of bromine in the presence of a solvent such as chloroform at room temperature. The reaction proceeds with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure consistency and quality. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.

Major Products Formed

The major products formed from these reactions include various substituted ethanones and isoxazole derivatives, which can be further utilized in synthetic chemistry .

Scientific Research Applications

2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bromodomain-containing proteins, which play a role in gene transcription regulation. This inhibition can lead to changes in cell cycle progression and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone
  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

Comparison

Compared to similar compounds, 2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone is unique due to its specific substitution pattern on the isoxazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

2-bromo-1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone

InChI

InChI=1S/C7H8BrNO2/c1-4-7(6(10)3-8)5(2)11-9-4/h3H2,1-2H3

InChI Key

JGIDYHKKMDVKKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

400 mg (2.87 mmol) of 1-(3,5-dimethylisoxazol-4-yl)ethanone are dissolved in 20 mL of glacial acetic acid. 1.42 mL (8.62 mmol) of hydrobromic acid and 163 μl (3.16 mmol) of bromine are added to the medium. The reaction mixture is placed under magnetic stirring at room temperature for 2 hours. The solution is diluted with water, basified with saturated aqueous NaHCO3 solution and extracted with ethyl acetate. The organic phase is dried over magnesium sulfate and evaporated to dryness to give 540 mg of 2-bromo-1-(3,5-dimethylisoxazol-4-yl)ethanone, corresponding to the following characteristics:
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400 mg
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20 mL
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1.42 mL
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reactant
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163 μL
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reactant
Reaction Step Two
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reactant
Reaction Step Three
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0 (± 1) mol
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